![molecular formula C18H11BrClN3S B4961182 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile
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Overview
Description
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile in lab experiments is its versatility as a reagent for the synthesis of various compounds. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile. One direction is to further investigate its anticancer activity and potential as a novel anticancer drug. Another direction is to explore its potential applications in material science and organic chemistry. Additionally, future research could focus on improving its solubility in water to make it more accessible for use in aqueous solutions.
Synthesis Methods
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile involves the reaction of 4-bromo-2-phenylthiazole with 2-chlorobenzonitrile and 2-chloroaniline in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as dimethylformamide or N-methylpyrrolidone to yield the desired product.
Scientific Research Applications
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has shown promising activity against cancer cells, making it a potential candidate for anticancer drug development. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, it has been used as a versatile reagent for the synthesis of various compounds.
properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN3S/c19-14-7-5-12(6-8-14)17-11-24-18(23-17)13(9-21)10-22-16-4-2-1-3-15(16)20/h1-8,10-11,22H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGRLSQSZGIEMN-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]prop-2-enenitrile |
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